molecular formula C23H19NO5 B2833427 3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate CAS No. 799776-15-1

3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate

Cat. No.: B2833427
CAS No.: 799776-15-1
M. Wt: 389.407
InChI Key: ADMQAHGQYLAPQL-UHFFFAOYSA-N
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Description

3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate is a complex organic compound that features a benzoxazole moiety fused with a chromenone structure and a cyclohexanecarboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized by reacting ortho-aminophenol with a suitable carboxylic acid derivative under dehydrating conditions.

    Synthesis of Chromenone Core: The chromenone structure is often prepared via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Coupling Reactions: The benzoxazole and chromenone intermediates are then coupled using a suitable linker, such as a cyclohexanecarboxylate group, through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromenone moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the chromenone and cyclohexanecarboxylate structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenone moiety may yield quinone derivatives, while reduction can produce hydroxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, this compound has shown promise in antimicrobial and anticancer research. Studies have demonstrated its ability to inhibit the growth of certain bacterial and fungal strains, as well as its potential to induce apoptosis in cancer cells.

Medicine

In medicine, the compound is being investigated for its therapeutic potential. Its anti-inflammatory properties make it a candidate for the treatment of inflammatory diseases, while its anticancer activity is being explored for potential use in chemotherapy.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity and biological activity make it a valuable intermediate in the synthesis of various bioactive compounds.

Mechanism of Action

The mechanism of action of 3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate involves multiple pathways:

    Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and interferes with fungal cell membrane integrity.

    Anticancer Activity: It induces apoptosis in cancer cells through the activation of caspases and the inhibition of key signaling pathways such as PI3K/Akt and MAPK.

    Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and reduces the activity of enzymes like COX-2.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds like 2-(benzo[d]oxazol-2-yl)phenol share the benzoxazole core and exhibit similar antimicrobial and anticancer activities.

    Chromenone Derivatives: Compounds such as 7-hydroxy-2H-chromen-2-one are structurally related and known for their antioxidant and anti-inflammatory properties.

    Cyclohexanecarboxylate Derivatives: Compounds like cyclohexanecarboxylic acid are used in the synthesis of various pharmaceuticals and agrochemicals.

Uniqueness

What sets 3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate apart is its unique combination of the benzoxazole, chromenone, and cyclohexanecarboxylate moieties. This structural diversity contributes to its broad spectrum of biological activities and makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

[3-(1,3-benzoxazol-2-yl)-2-oxochromen-7-yl] cyclohexanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5/c25-22(14-6-2-1-3-7-14)27-16-11-10-15-12-17(23(26)29-20(15)13-16)21-24-18-8-4-5-9-19(18)28-21/h4-5,8-14H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMQAHGQYLAPQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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